

Application Note: Scalable Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate

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Compound of Interest

Compound Name: ethyl 2-ethoxy-4-nitrobenzoate

CAS No.: 910572-96-2

Cat. No.: B1374965

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Executive Summary

This guide details the process development and scale-up protocol for the synthesis of **Ethyl 2-ethoxy-4-nitrobenzoate**. While direct nucleophilic aromatic substitution (S_NAr) on 2-halo-4-nitrobenzoic acid derivatives is theoretically possible, it often suffers from poor regioselectivity or harsh conditions due to the meta relationship between the leaving group and the activating nitro moiety.

Therefore, this protocol utilizes a robust two-step sequence starting from commercially available 4-nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid). This route offers superior impurity control, higher yields, and safer thermal profiles for kilogram-scale operations.

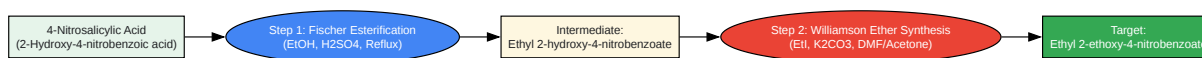
Key Performance Indicators (KPIs)

Parameter	Target Specification
Overall Yield	> 85% (Two Steps)
Purity (HPLC)	> 99.0%
Scale	100 g - 1 kg
Critical Impurities	Mono-ethylated species, hydrolysis products

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize the handling of potentially shock-sensitive nitro compounds at high temperatures and to utilize "Green Chemistry" principles where feasible (e.g., solvent selection).

Reaction Scheme (DOT Visualization)



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Figure 1: Synthetic pathway utilizing stepwise esterification and O-alkylation to ensure regiocontrol.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoate

Objective: Selective esterification of the carboxylic acid while leaving the phenolic hydroxyl free. Chemistry: Acid-catalyzed Fischer Esterification.

Materials

- Precursor: 2-Hydroxy-4-nitrobenzoic acid (1.0 equiv)
- Solvent/Reagent: Ethanol (Absolute, 10-15 vol)

- Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.5 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv)
- Quench: Sodium Bicarbonate (sat. aq.)

Protocol (100 g Scale)

- Setup: Equip a 2-L reactor (jacketed) with a mechanical stirrer, reflux condenser, and internal temperature probe.
- Charging: Charge 2-hydroxy-4-nitrobenzoic acid (100 g) and Ethanol (1000 mL). Agitate at 200 RPM.
- Catalyst Addition: Critical Safety Step. Add conc. H₂SO₄ (15 mL) dropwise over 20 minutes. Maintain internal temperature < 30°C (exothermic).
- Reaction: Heat the slurry to reflux (approx. 78°C). The mixture will clarify as the ester forms. Hold at reflux for 6–8 hours.
 - IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. Target < 2% starting acid.
- Workup:
 - Cool reaction mass to 20–25°C.
 - Concentrate under reduced pressure (remove ~70% of Ethanol).
 - Dilute residue with Ethyl Acetate (500 mL).
 - Wash carefully with Sat. NaHCO₃ (2 x 300 mL) to neutralize acid catalyst. Caution: CO₂ evolution.
 - Wash with Brine (300 mL).
 - Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.
- Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if purity is < 95%.

- Expected Yield: 90–95 g (85–90%).
- Appearance: Yellow crystalline solid.

Stage 2: Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate

Objective: O-Alkylation of the phenolic hydroxyl group. Chemistry: Williamson Ether Synthesis.

Materials

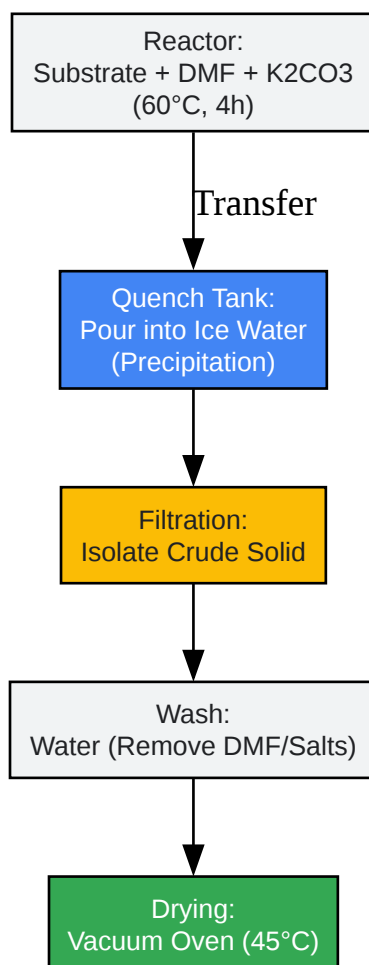
- Substrate: Ethyl 2-hydroxy-4-nitrobenzoate (from Stage 1)
- Alkylating Agent: Ethyl Iodide (1.2 equiv) or Diethyl Sulfate (1.1 equiv - Note: DES is cheaper but requires stricter safety protocols).
- Base: Potassium Carbonate (K₂CO₃, anhydrous, pulverized, 2.0 equiv).
- Solvent: DMF (Dimethylformamide, 5 vol) or Acetone (10 vol). Note: DMF is preferred for scale-up due to higher boiling point and reaction rate.

Protocol (Scale: Based on Stage 1 Output)

- Setup: Equip a 1-L reactor with mechanical stirrer, N₂ inlet, and condenser.
- Charging: Charge Ethyl 2-hydroxy-4-nitrobenzoate (90 g) and DMF (450 mL). Stir until dissolved.
- Base Addition: Add K₂CO₃ (118 g) in one portion. The suspension may turn orange/red (phenoxide formation).
- Alkylation: Add Ethyl Iodide (80 g / 41 mL) dropwise over 30 minutes.
 - Process Safety: Ethyl iodide is volatile and an alkylating agent. Use a closed system.
- Reaction: Heat to 60°C for 4–6 hours.
 - IPC: Monitor consumption of phenol.
- Workup (Quench & Crystallization):

- Cool to 20°C.
- Quench: Pour the reaction mixture slowly into Ice Water (1.5 L) with vigorous stirring. The product should precipitate as a solid.
- Stir the slurry for 1 hour to ensure removal of DMF.
- Filter the solid.
- Wash: Wash the cake with Water (3 x 200 mL) to remove inorganic salts and residual DMF.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (DOT Visualization)



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Figure 2: Downstream processing workflow for the isolation of the final product.

Process Safety & Troubleshooting

Critical Safety Parameters (CSPs)

- **Exotherm Control:** The addition of H₂SO₄ in Stage 1 is highly exothermic. Failure to control temperature (<30°C) can lead to ethanol boiling or charring.
- **Nitro Compounds:** While 4-nitrobenzoates are generally stable, always assess thermal stability (DSC) before heating >100°C. Avoid distilling the final product to dryness at high temperatures.
- **Alkylating Agents:** Ethyl Iodide and Diethyl Sulfate are potent alkylators (potential carcinogens). Use appropriate PPE and scrubber systems.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Stage 1)	Incomplete conversion (Equilibrium)	Use excess Ethanol or add molecular sieves to trap water. Increase reaction time.
Dark Coloration	Oxidation of phenol or overheating	Ensure Nitrogen inerting. Check H ₂ SO ₄ addition rate.
Product Oiling Out (Stage 2)	DMF concentration too high during quench	Add water more slowly or cool the water further (< 5°C) to induce crystallization.
Impurity: Acid Hydrolysis	Basic hydrolysis of ester during Stage 2	Ensure reagents are dry. Avoid excessive heating with K ₂ CO ₃ .

Analytical Specifications

Identity (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.78 (d, 1H, Ar-H), 7.72 (dd, 1H, Ar-H), 4.40 (q, 2H, O-CH₂-Me ester), 4.18 (q, 2H, O-CH₂-Me ether), 1.48 (t, 3H), 1.42 (t, 3H).

(Note: Chemical shifts are predictive estimates based on structure).

Purity (HPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
- Detection: UV @ 254 nm.

References

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